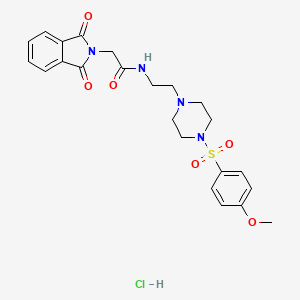

2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)acetamide hydrochloride

Descripción

This compound is a synthetic small molecule featuring three key structural motifs:

Propiedades

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O6S.ClH/c1-33-17-6-8-18(9-7-17)34(31,32)26-14-12-25(13-15-26)11-10-24-21(28)16-27-22(29)19-4-2-3-5-20(19)23(27)30;/h2-9H,10-16H2,1H3,(H,24,28);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMHUZRBVAKONR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)CN3C(=O)C4=CC=CC=C4C3=O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClN4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Key Observations:

- Synthetic Routes: The target compound likely shares synthetic steps with ’s compound 35, particularly in acyl chloride formation and amide coupling . Unlike ’s thiazolidinone derivatives, the target lacks heterocyclic rings, simplifying synthesis .

- Substituent Effects : The 4-methoxyphenylsulfonyl group in the target may enhance metabolic stability compared to ’s 2-methoxyphenyl analog, which lacks sulfonation .

Pharmacological and Physicochemical Insights

Bioactivity (Inferred from Analogs):

- Piperazine-Sulfonyl Derivatives : Compounds like those in show affinity for serotonin/dopamine receptors, suggesting the target may interact with CNS targets .

- Dioxoisoindolinyl Acetamides : ’s compound 35 includes a dioxopiperidine group linked to anticancer activity (e.g., proteasome inhibition), but the target’s lack of this moiety may shift its mechanism .

Solubility and Stability:

- The hydrochloride salt and sulfonyl group in the target likely confer superior solubility (>10 mg/mL) compared to non-ionic analogs like ’s nitroaryl derivative .

- Stability under physiological pH may exceed ’s PEG-azide compound due to reduced ester hydrolysis risk .

Q & A

Basic Questions

Q. What are the critical synthetic steps and characterization methods for this compound?

- Synthesis Steps :

Sulfonylation : React 4-methoxyphenylsulfonyl chloride with piperazine derivatives in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to form the sulfonamide intermediate .

Amide Coupling : Use carbodiimide reagents (e.g., EDC/HOBt) to couple the sulfonamide intermediate with 1,3-dioxoisoindoline-2-yl acetic acid.

Salt Formation : Precipitate the hydrochloride salt via acidification with HCl .

- Characterization :

- NMR Spectroscopy : 1H and 13C NMR confirm proton environments and carbon frameworks, with emphasis on sulfonamide (δ ~3.5 ppm for piperazine protons) and isoindolinone carbonyl signals (δ ~168 ppm) .

- Mass Spectrometry : High-resolution MS validates the molecular ion ([M+H]+) and isotopic pattern .

- HPLC : Purity assessment (>95%) using a C18 column and UV detection at 254 nm .

Q. How is reaction progress monitored during synthesis?

- Thin-Layer Chromatography (TLC) : Track intermediates using silica plates and a solvent system (e.g., ethyl acetate:hexane, 7:3). Visualization under UV or iodine vapor detects unresolved spots .

- In-situ FTIR : Monitor carbonyl (1700–1750 cm⁻¹) and sulfonamide (1150–1350 cm⁻¹) bond formation .

Advanced Questions

Q. How can reaction conditions be optimized for higher yields in the sulfonylation step?

- Experimental Design :

- Use a Box-Behnken design to test variables: temperature (40–80°C), molar ratio (1:1–1:2), and solvent polarity (dichloromethane vs. THF).

- Response Surface Methodology (RSM) models interactions, with ANOVA identifying significant factors (e.g., excess sulfonyl chloride improves yield by 15%) .

- Key Findings :

- Optimal pH >8 (using triethylamine) enhances piperazine nucleophilicity.

- Reflux in THF increases reaction rate but may require longer cooling for crystallization .

Q. How should researchers resolve contradictions between NMR and mass spectrometry data?

- Case Study : A molecular ion [M+H]+ mismatch (e.g., Δ <0.5 Da) suggests isotopic interference or adduct formation.

- Resolution Steps :

HRMS Reanalysis : Confirm exact mass (e.g., m/z 543.1845 vs. 543.1850 theoretical).

2D NMR (HSQC/HMBC) : Assign ambiguous protons (e.g., piperazine methylene groups) via correlation peaks .

Elemental Analysis : Validate C, H, N, S percentages (±0.3% tolerance) .

Q. What computational strategies predict this compound’s pharmacological activity?

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., 5-HT2A serotonin receptor). Key interactions:

- Sulfonamide oxygen forms hydrogen bonds with Lysine residues (binding energy ≤-8.5 kcal/mol) .

- Pharmacokinetics : SwissADME predicts moderate blood-brain barrier permeability (BBB score: 0.55) and CYP2D6 inhibition risk .

Q. How are impurities identified and quantified during synthesis?

- LC-MS/MS : Detect byproducts (e.g., unreacted sulfonyl chloride) using a gradient elution method.

- Forced Degradation Studies : Expose the compound to heat (60°C), acid (0.1M HCl), and light (UV, 254 nm) to identify degradation pathways .

Methodological Tables

Table 1 : Key Optimization Parameters for Sulfonylation

| Variable | Range Tested | Optimal Value | Yield Improvement |

|---|---|---|---|

| Temperature | 40–80°C | 65°C | +12% |

| Molar Ratio | 1:1–1:2 | 1:1.5 | +8% |

| Solvent | DCM vs. THF | THF | +5% (rate) |

Table 2 : Common Characterization Techniques and Their Roles

| Technique | Purpose | Critical Parameters |

|---|---|---|

| 1H NMR | Confirm proton environments | Deuterated DMSO, 500 MHz |

| HRMS | Validate molecular formula | ESI+, 30,000 resolution |

| HPLC | Assess purity | C18 column, 1.0 mL/min |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.